molecular formula C16H15N3O2S2 B2372927 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 942002-94-0

4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2372927
CAS No.: 942002-94-0
M. Wt: 345.44
InChI Key: WCPOJYJRPQMHEG-UHFFFAOYSA-N
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Description

4-(Phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at position 5 and a butanamide chain bearing a phenylthio group at position 2. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are widely studied for their antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-14(9-5-10-22-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-8-4-11-23-13/h1-4,6-8,11H,5,9-10H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOJYJRPQMHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the thiophene and phenylthio groups. The final step involves the formation of the butanamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve efficiency and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The oxadiazole ring, in particular, is known to participate in hydrogen bonding and other interactions that can modulate biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide (Compound 25)
  • Structure : Features a benzamide substituent instead of the phenylthio-butanamide chain.
  • Synthesis : Prepared via coupling of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with benzoyl chloride under basic conditions (60% yield) .
N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-Bromobenzamide (Compound 26)
  • Structure : Incorporates a bromine atom at the para position of the benzamide ring.
  • Impact : The electron-withdrawing bromine enhances electrophilicity, which may improve binding to enzymes like acetylcholinesterase (AChE) . However, the rigid benzamide structure contrasts with the flexible butanamide chain in the target compound, affecting conformational adaptability .
4-(Dipropylsulfamoyl)-N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide
  • Structure : Substitutes the phenylthio group with a dipropylsulfamoyl moiety.

Analogues with Thiadiazole or Triazole Cores

4-Phenyl-N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)Butanamide
  • Structure : Replaces the oxadiazole core with a thiadiazole ring.
  • Thiadiazoles are associated with insecticidal and fungicidal activities, differing from oxadiazoles’ broader enzyme-inhibitory roles .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-1,2,4-Triazole-3(4H)-Thiones
  • Structure : Triazole core with sulfonyl and fluorophenyl groups.
  • Key Contrast : The sulfonyl group increases polarity, reducing membrane permeability compared to the phenylthio group. These compounds exist in thione tautomeric forms, influencing stability and reactivity .

Biological Activity

The compound 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H14_{14}N4_{4}OS
  • Molecular Weight : 286.35 g/mol

The presence of the oxadiazole ring and the phenylthio group contributes to its unique chemical properties, making it a candidate for various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its role in modulating enzyme activity and receptor interactions. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting pathways such as apoptosis or cell proliferation.
  • Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways, influencing cellular responses to external stimuli.

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects are often compared against standard treatments like sorafenib.

CompoundCell LineIC50_{50} (µM)Mechanism
5dHeLa0.37Apoptosis induction
5gHeLa0.73Apoptosis induction
SorafenibHeLa7.91Standard reference

These results suggest that this compound could potentially serve as a lead compound for developing new anticancer agents.

Antiviral Activity

Additionally, there is emerging evidence supporting the antiviral properties of oxadiazole derivatives against viruses such as dengue virus. High-throughput screening has identified several compounds with submicromolar activity against different serotypes of the dengue virus.

Case Studies and Research Findings

  • Antiviral Screening : A study demonstrated that certain oxadiazole derivatives showed potent inhibition against dengue virus polymerase with submicromolar IC50_{50} values. This indicates potential for therapeutic application in viral infections.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds similar to this compound significantly reduced cell viability through apoptosis.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of substituents on the oxadiazole ring in enhancing biological activity. Modifications to the thiophenes or phenylthio groups can lead to improved efficacy.

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